8-Methoxy-4-thiochromanol
Overview
Description
8-Methoxy-4-thiochromanol is a chemical compound belonging to the class of thiochromanols It is characterized by the presence of a methoxy group at the 8th position and a thiochromanol core structure
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the use of thiourea as an S-nucleophile, which reacts with appropriate precursors to form the thiochromanol structure . The reaction conditions often involve the use of solvents such as diethyl ether and catalysts like Pseudomonas cepacia lipase under microwave or ultrasound activation .
Industrial Production Methods: Industrial production of 8-Methoxy-4-thiochromanol may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. This could include continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 8-Methoxy-4-thiochromanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to its corresponding alcohol or thiol derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, alcohols, thiols, and various substituted derivatives of this compound.
Scientific Research Applications
8-Methoxy-4-thiochromanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of oxidative stress-related diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 8-Methoxy-4-thiochromanol involves its interaction with molecular targets such as enzymes and receptors. The methoxy group and thiochromanol core play crucial roles in its binding affinity and activity. For example, it may inhibit specific enzymes by forming covalent bonds or through non-covalent interactions, leading to the modulation of biochemical pathways .
Comparison with Similar Compounds
4-Thiochromanol: Lacks the methoxy group, which may result in different chemical and biological properties.
8-Methoxy-4-chromanone: Similar structure but with a carbonyl group instead of a thiol group.
8-Methoxy-4-thiochromanone: Contains both the methoxy and thiol groups but with a different core structure.
Uniqueness: 8-Methoxy-4-thiochromanol is unique due to the presence of both the methoxy group and the thiochromanol core, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
8-methoxy-3,4-dihydro-2H-thiochromen-4-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2S/c1-12-9-4-2-3-7-8(11)5-6-13-10(7)9/h2-4,8,11H,5-6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHAJUTUACHGJKG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1SCCC2O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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